1-(6-Bromo-2,3,4-trifluorophenyl)ethanone

Description

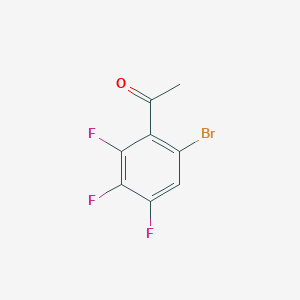

1-(6-Bromo-2,3,4-trifluorophenyl)ethanone is a halogenated aromatic ketone characterized by a benzene ring substituted with bromine at position 6 and fluorine atoms at positions 2, 3, and 3. The ethanone group (-COCH₃) is attached to the aromatic core, making it a versatile intermediate in organic synthesis and pharmaceutical research. This compound is commercially available in varying quantities (e.g., 1g for €661.00) from suppliers like CymitQuimica, indicating its utility in industrial and academic settings . Its synthesis typically involves Friedel-Crafts acylation of polyfluoroarenes, as demonstrated in the preparation of analogous trifluorophenyl ethanones .

Properties

IUPAC Name |

1-(6-bromo-2,3,4-trifluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c1-3(13)6-4(9)2-5(10)7(11)8(6)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCGQELTTXIKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C(=C1F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromo-2,3,4-trifluorophenyl)ethanone can be synthesized through various methods, including:

Fluorination: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide under specific conditions.

Ketone Formation: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and fluorination processes, followed by purification steps to ensure high purity of the final product.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The bromine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(6-Bromo-2,3,4-trifluorophenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(6-Bromo-2,3,4-trifluorophenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Structural Variations in Halogen Substitution

The compound’s distinct substitution pattern differentiates it from analogs:

- 1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS 746630-34-2): Bromine at position 4 and fluorine at 2 and 4.

- 1-(3-Bromo-5-fluorophenyl)ethanone (CAS 105515-20-6): Bromine at position 3 and fluorine at 5. The meta-substitution may reduce electronic effects on the ketone group, impacting its nucleophilic reactivity .

- 1-(2,4,5-Trifluorophenyl)ethanone: Synthesized via AlCl₃-mediated acylation of 1,2,4-trifluorobenzene. The absence of bromine reduces molecular weight and alters solubility .

Table 1: Key Structural Differences

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 1-(6-Bromo-2,3,4-trifluorophenyl)ethanone | Br (6), F (2,3,4) | ~243.0 | High electronegativity, steric bulk |

| 1-(4-Bromo-2-fluorophenyl)ethanone | Br (4), F (2) | ~217.0 | Lower steric hindrance |

| 1-(2,3,4-Trifluoro-5-methylphenyl)ethanone | F (2,3,4), CH₃ (5) | ~190.0 | Increased hydrophobicity |

Physicochemical Properties

- Electron-Withdrawing Effects : The trifluorophenyl group increases the ketone’s electrophilicity, facilitating nucleophilic additions. Bromine further stabilizes transition states in SNAr reactions .

- Solubility and Stability: Compared to hydroxylated analogs (e.g., 2-Bromo-1-(3,4,5-tribromo-2-hydroxyphenyl)ethanone), the absence of polar groups in the target compound reduces aqueous solubility but improves stability under acidic conditions .

Table 2: Comparative Physicochemical Data

Biological Activity

1-(6-Bromo-2,3,4-trifluorophenyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Chemical Formula : C8H5BrF3O

Molecular Weight : 272.02 g/mol

IUPAC Name : this compound

This compound features a brominated phenyl ring substituted with three fluorine atoms and an acetophenone moiety. The unique electronic properties imparted by these halogen substituents influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity , particularly against Mycobacterium tuberculosis (Mtb). A phenotypic whole-cell screening revealed that compounds structurally similar to this compound showed promising results in inhibiting the growth of Mtb in vitro. The structure-activity relationship (SAR) analyses suggest that the trifluoromethyl group enhances solubility and bioactivity against bacterial strains .

Cytotoxic Effects

Research indicates that this compound may possess cytotoxic properties. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The proposed mechanism of action for this compound involves:

- Inhibition of key metabolic pathways : It may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

- Induction of oxidative stress : The compound's ability to generate ROS is crucial for its cytotoxic effects on cancer cells.

Study 1: Antimycobacterial Activity

In a study focusing on the antitubercular activity of halogenated compounds, this compound was evaluated alongside other derivatives. Results showed that it had a minimum inhibitory concentration (MIC) significantly lower than many tested analogs, indicating strong potential as a lead compound for further development .

Study 2: Cancer Cell Line Testing

Another investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through both intrinsic and extrinsic pathways .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | 0.5 µM | |

| Cytotoxicity | MCF-7 (Breast Cancer) | 15 µM |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Structural Feature | Activity |

|---|---|---|

| Parent Compound | No halogen substitutions | Low activity |

| This compound | Bromine + Trifluoromethyl | High activity |

| Derivative with additional fluorine | Increased solubility | Moderate activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.